molecular formula C10H16O3 B2604454 Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1350821-95-2

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2604454
CAS No.: 1350821-95-2
M. Wt: 184.235
InChI Key: SUBCPWAUFQPRLU-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with methanol in the presence of a catalyst. One common method includes the esterification of 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCPWAUFQPRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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